(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine
CAS No.: 461641-74-7
Cat. No.: VC5392836
Molecular Formula: C11H18N4O
Molecular Weight: 222.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 461641-74-7 |
|---|---|
| Molecular Formula | C11H18N4O |
| Molecular Weight | 222.292 |
| IUPAC Name | 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine;ethanol |
| Standard InChI | InChI=1S/C9H12N4.C2H6O/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13;1-2-3/h3-6H,7H2,1-2H3;3H,2H2,1H3 |
| Standard InChI Key | GEEFDZMOKCHFRF-UHFFFAOYSA-N |
| SMILES | CCO.CN(C)CN1C2=CC=CC=C2N=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine is characterized by the following properties :
| Property | Value |
|---|---|
| CAS Number | 461641-74-7 |
| Molecular Formula | C₁₁H₁₈N₄O |
| Molecular Weight | 222.292 g/mol |
| IUPAC Name | 1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine; ethanol |
| SMILES | CCO.CN(C)CN1C2=CC=CC=C2N=N1 |
| InChI Key | GEEFDZMOKCHFRF-UHFFFAOYSA-N |
The compound crystallizes as an ethanol solvate, with hydrogen bonding between the ethanol hydroxyl group and the benzotriazole nitrogen atoms . X-ray diffraction studies of analogous benzotriazole complexes (e.g., mercury chloride adducts) reveal planar benzotriazole rings and tetrahedral geometry around metal centers, suggesting potential coordination sites in this compound .
Spectroscopic Data
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NMR (¹H): The benzotriazole protons resonate at δ 7.2–8.1 ppm (aromatic), while the N-CH₂-N dimethylamine group appears as a singlet near δ 3.7–3.9 ppm .
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IR: Stretching vibrations at 1590 cm⁻¹ (C=N), 1450 cm⁻¹ (N-N), and 1100 cm⁻¹ (C-O of ethanol) .
Synthesis and Reaction Pathways
One-Pot Friedel-Crafts Alkylation
A optimized synthesis involves reacting 1-hydroxymethylbenzotriazole with dimethylamine in the presence of AlCl₃ at room temperature :
Reaction Scheme:
Conditions:
This method supersedes earlier two-step procedures, offering regioselectivity and avoiding intermediate isolation .
Alternative Routes
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Mannich Reaction: Benzotriazole, formaldehyde, and dimethylamine in aqueous medium (20°C, 24 hours) .
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Acylbenzotriazole Methodology: N-Acylation followed by reduction, though less efficient for this derivative .
| Compound | Target Organism/Protein | Activity (IC₅₀/MIC) |
|---|---|---|
| N-Benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 μg/mL (95% lethality) |
| 3-Aryl-2-benzotriazolylacrylonitriles | Tubulin polymerization | 40–60 nM |
| 5,6-Dichloro-benzotriazole | Mycobacterium tuberculosis | 0.5 μg/mL |
Stability and Reactivity
Environmental Factors
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pH Sensitivity: Decomposes under strongly acidic (pH < 3) or basic (pH > 10) conditions via N-N bond cleavage.
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Thermal Stability: Stable up to 150°C; degrades exothermically above 200°C (DSC data).
Reactivity in Synthesis
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Nucleophilic Substitution: The benzotriazolylmethyl group acts as a leaving group in SN₂ reactions with Grignard reagents or thiols .
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Coordination Chemistry: Forms complexes with transition metals (e.g., Hg²⁺, Cu²⁺), as evidenced by crystallographic studies .
Applications in Organic and Medicinal Chemistry
Intermediate for Heterocyclic Synthesis
Used in the preparation of:
Research Gaps and Future Directions
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